Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate
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Description
“Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is also known as "tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-6-9(8-10)4-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 351.6±11.0 °C and a predicted density of 1.05±0.1 g/cm3 . Its molecular weight is 229.32 .Scientific Research Applications
Enantioselective Synthesis
This compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure verification has been pivotal in establishing the relative substitution of the cyclopentane ring, crucial for the synthesis process (Ober et al., 2004).
Synthesis of Spirocyclopropanated Analogues
It has been converted into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, demonstrating its versatility as a precursor for producing various bioactive molecules (Brackmann et al., 2005).
Material Science and Nanofiber Construction
A tert-butyl moiety-containing compound demonstrated significant roles in gel formation, leading to the construction of nanofibers with strong blue emissive properties. These nanofibers have potential applications in fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Directed Hydrogenation Methodology
The use of this compound in directed hydrogenation has been described, yielding essentially single diastereomers of related esters. This highlights its utility in stereochemical control during chemical synthesis (Smith et al., 2001).
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWREWKJBLECNR-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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